(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-24-17-19-14-8-5-12(10-15(14)25-17)18-16(21)9-4-11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H,18,21)/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJICIQXHSWXLJ-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Methylthio)benzo[d]thiazol-6-amine
The benzothiazole core is synthesized via cyclization of substituted anilines with carbon disulfide or thiourea derivatives. A representative procedure involves:
- Cyclocondensation :
- 6-Nitro-2-(methylthio)benzo[d]thiazole is prepared by reacting 4-nitro-2-aminothiophenol with methyl isothiocyanate in the presence of iodine, followed by oxidation.
- Reduction of the nitro group to an amine is achieved using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding 2-(methylthio)benzo[d]thiazol-6-amine.
**Example Procedure**:
In a hydrogenation reactor, 6-nitro-2-(methylthio)benzo[d]thiazole (1.0 g, 4.2 mmol) and 10% Pd/C (0.1 g) in ethanol (20 mL) are stirred under H₂ (1 atm) for 6 h. The catalyst is filtered, and the solvent is evaporated to yield the amine (0.82 g, 95%).
Preparation of 3-(4-Nitrophenyl)acrylic Acid
The α,β-unsaturated acid is synthesized via Knoevenagel condensation:
- 4-Nitrobenzaldehyde (1.0 equiv) and malonic acid (1.2 equiv) are refluxed in pyridine with a catalytic amount of piperidine for 4 h.
- The product is precipitated by acidification with HCl, yielding 3-(4-nitrophenyl)acrylic acid (85% yield).
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of 3-(4-nitrophenyl)acrylic acid with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates amide formation:
- Activation :
- Coupling :
- Workup :
Nickel-Catalyzed Reductive Aminocarbonylation (Alternative Route)
Aryl halides and nitroarenes can undergo reductive aminocarbonylation in the presence of Ni(glyme)Cl₂ and Co₂(CO)₈:
- Reaction Setup :
- Reduction :
- Outcome :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- HATU vs. EDCl : HATU affords higher yields (72–75%) than EDCl (60–65%) due to superior activation of carboxylic acids.
- Nickel Catalysis : Ni(glyme)Cl₂/Co₂(CO)₈ systems enable one-pot synthesis but require strict anhydrous conditions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| HATU-mediated coupling | 72 | 98.5 |
| Nickel catalysis | 68 | 97.8 |
| EDCl coupling | 65 | 96.2 |
Challenges and Mitigation Strategies
Stereoselectivity Control
Nitro Group Stability
- The 4-nitrophenyl group is susceptible to reduction under hydrogenation conditions. Catalytic hydrogenation steps must precede nitro introduction.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The acrylamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Amines, thiols, bases like triethylamine
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted acrylamides
Scientific Research Applications
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-aminophenyl)acrylamide: Similar structure but with an amino group instead of a nitro group.
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-methoxyphenyl)acrylamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide is unique due to the presence of both a nitro group and a methylthio group, which confer distinct chemical reactivity and biological activity compared to its analogs
Biological Activity
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis of the Compound
The synthesis of this compound involves several key steps, typically including:
- Formation of the Benzothiazole Ring : The benzothiazole moiety is synthesized through the condensation of 2-aminobenzenethiol with appropriate carbonyl compounds.
- Acrylamide Formation : The acrylamide functionality is introduced via a Michael addition reaction with a suitable electrophile.
- Final Coupling : The final compound is obtained by coupling the benzothiazole derivative with the nitrophenyl group through amide bond formation.
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzothiazole derivatives, including this compound. Compounds in this class have demonstrated:
- Inhibition of Tumor Growth : In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. For instance, a study reported that derivatives exhibited IC50 values in the low micromolar range against H460 and A549 cell lines .
-
Mechanisms of Action : The anticancer effects are often attributed to multiple mechanisms, including:
- Induction of apoptosis through activation of caspases.
- Disruption of cell cycle progression.
- Inhibition of angiogenesis.
Antimicrobial Activity
Benzothiazole derivatives have also been reported to possess antimicrobial properties. Studies indicate that this compound exhibits:
- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, with histological analyses revealing increased apoptosis in treated tissues .
| Treatment Group | Tumor Size Reduction (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 0 | 5 |
| Low Dose | 35 | 20 |
| High Dose | 70 | 50 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of this compound against various pathogens. The minimal inhibitory concentration (MIC) values were determined for several bacterial strains, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Q & A
Q. How can researchers optimize the synthesis yield of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(4-nitrophenyl)acrylamide?
Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Temperature: Maintain 60–80°C during acrylamide coupling to prevent side reactions (e.g., isomerization) .
- Solvent Selection: Use polar aprotic solvents like DMF or THF to enhance nucleophilic reactivity of the benzothiazole amine .
- Catalysts: Employ coupling agents (e.g., HATU or DCC) to activate the carboxylic acid intermediate for amide bond formation .
- Purification: Chromatographic techniques (e.g., silica gel column with ethyl acetate/hexane gradients) improve purity, as evidenced by yields >65% in analogous acrylamide syntheses .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR verify the (E)-configuration of the acrylamide double bond (J = 12–16 Hz) and substituent positions on the benzothiazole ring .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₄N₃O₃S₂: 380.0462) to rule out impurities .
- IR Spectroscopy: Detect characteristic peaks for acrylamide C=O (1650–1680 cm⁻¹) and nitro group (1520 cm⁻¹) .
Advanced Research Questions
Q. How do substitution patterns on the benzothiazole ring influence biological activity in this compound class?
Methodological Answer: Comparative studies show:
- Positional Effects: 6-Substituted benzothiazoles (e.g., methylthio at C2) enhance antimicrobial activity compared to C4/C5 analogs due to improved membrane permeability .
- Electron-Withdrawing Groups: The 4-nitrophenyl moiety stabilizes the acrylamide’s electrophilic β-carbon, promoting interactions with cysteine residues in target proteins (e.g., kinases) .
- Methylthio vs. Methoxy: Methylthio groups increase lipophilicity (logP >3.5), correlating with improved blood-brain barrier penetration in neuroactive analogs .
Q. What experimental strategies can elucidate the mechanism of action in anticancer studies?
Methodological Answer:
- Apoptosis Assays: Measure caspase-3/7 activation (via fluorogenic substrates) and mitochondrial membrane potential collapse (JC-1 staining) in treated cancer cell lines (e.g., MCF7, A549) .
- Protein Binding Studies: Use SPR or ITC to quantify affinity for targets like p53 (Kd ~0.5–2 µM in benzothiazole derivatives) .
- Gene Expression Profiling: RNA-seq or qPCR to track Bax/Bcl-2 ratio changes, indicative of intrinsic apoptosis pathways .
Q. How does the compound’s reactivity with nucleophiles inform its stability under physiological conditions?
Methodological Answer:
- Hydrolysis Kinetics: Monitor degradation in PBS (pH 7.4) at 37°C via HPLC. The acrylamide’s β-carbon is susceptible to nucleophilic attack by glutathione (t₁/₂ ~4–6 hours), suggesting redox-dependent instability .
- Michael Addition Studies: React with thiols (e.g., cysteine) under simulated intracellular conditions (10 mM DTT, pH 6.8) to assess adduct formation, a key factor in prodrug activation .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to identify electrophilic hotspots (e.g., acrylamide β-carbon) .
- Molecular Docking: Use AutoDock Vina to model interactions with EGFR (PDB: 1M17); nitro group forms π-stacking with Phe723, enhancing binding affinity .
- QSAR Models: Train regression models on IC₅₀ data from analogs to prioritize substituents (e.g., 4-CN > 4-NO₂ > 4-OMe) .
Comparative and Mechanistic Questions
Q. Why does the (E)-isomer exhibit higher bioactivity than the (Z)-isomer in this compound?
Methodological Answer:
- Stereoelectronic Effects: The (E)-configuration aligns the nitro group’s dipole with the acrylamide’s electron-deficient β-carbon, enhancing electrophilicity for covalent target binding .
- Crystal Packing: X-ray diffraction of analogs shows (E)-isomers adopt planar conformations, improving π-π stacking with aromatic residues in enzyme active sites .
Q. How can researchers address contradictory data on antimicrobial vs. anticancer potency in related compounds?
Methodological Answer:
- Dose-Response Curves: Perform dual-activity assays (e.g., MIC for S. aureus and IC₅₀ for HeLa cells) to identify selectivity windows (therapeutic index >10) .
- Resistance Studies: Serial passage experiments (e.g., 20 generations) with incremental compound exposure reveal whether cross-resistance arises via efflux pumps (e.g., AcrAB-TolC upregulation) .
Q. What synthetic routes enable selective modification of the methylthio group?
Methodological Answer:
- Oxidation: Treat with m-CPBA in DCM to convert methylthio (-SMe) to sulfone (-SO₂Me), altering electronic properties without disrupting the benzothiazole core .
- Nucleophilic Displacement: Replace -SMe with -SH using H₂O₂/NaOH, followed by alkylation (e.g., iodoacetamide) to introduce thioether variants .
Q. How do solvent polarity and pH affect the compound’s fluorescence properties?
Methodological Answer:
- Solvatochromism: Measure emission spectra in DMSO (λem ~450 nm) vs. hexane (λem ~420 nm); nitro group’s electron-withdrawing effect quenches fluorescence in polar media .
- pH Titration: Fluorescence intensity drops at pH <5 due to protonation of the benzothiazole N atom, disrupting conjugation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
